molecular formula C9H19NOS B13793203 1-Butan-2-yloxy-N,N-diethyl-methanethioamide CAS No. 91852-97-0

1-Butan-2-yloxy-N,N-diethyl-methanethioamide

Cat. No.: B13793203
CAS No.: 91852-97-0
M. Wt: 189.32 g/mol
InChI Key: HSTIQRYGALJPGS-UHFFFAOYSA-N
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Description

1-Butan-2-yloxy-N,N-diethyl-methanethioamide is an organic compound with a unique structure that combines elements of butane, diethylamine, and methanethioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yloxy-N,N-diethyl-methanethioamide typically involves the reaction of butan-2-ol with N,N-diethylmethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yloxy-N,N-diethyl-methanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Butan-2-yloxy-N,N-diethyl-methanethioamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Butan-2-yloxy-N,N-diethyl-methanethioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar diethylamine structure.

    N,N-Diethylbutylamine: Shares the diethylamine group but differs in the alkyl chain structure.

Uniqueness

1-Butan-2-yloxy-N,N-diethyl-methanethioamide is unique due to its combination of butane, diethylamine, and methanethioamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

91852-97-0

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

O-butan-2-yl N,N-diethylcarbamothioate

InChI

InChI=1S/C9H19NOS/c1-5-8(4)11-9(12)10(6-2)7-3/h8H,5-7H2,1-4H3

InChI Key

HSTIQRYGALJPGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)N(CC)CC

Origin of Product

United States

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